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Compound of Interest

Compound Name:
Methyl 5-bromo-2-

hydroxynicotinate

Cat. No.: B038631 Get Quote

Executive Summary
Methyl 5-bromo-2-hydroxynicotinate is a highly versatile heterocyclic building block pivotal in

modern medicinal chemistry and drug discovery. Its strategic arrangement of functional groups

—a pyridine core common in pharmaceuticals, a reactive bromine atom at the C-5 position, a

nucleophilic 2-hydroxy group (existing in tautomeric equilibrium with its pyridone form), and a

modifiable methyl ester—offers a trifecta of synthetic handles for constructing diverse

molecular architectures. This guide provides an in-depth exploration of its reactivity, detailed

protocols for key transformations, and strategic insights into its application for synthesizing

novel bioactive molecules. The protocols herein are designed for researchers, chemists, and

drug development professionals, emphasizing not only the procedural steps but also the

underlying chemical principles and rationale for experimental design.

Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and safety requirements is the foundation

of any successful synthetic campaign.

Table 1: Properties of Methyl 5-bromo-2-hydroxynicotinate
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Property Value Reference

CAS Number 120034-05-1 [1][2]

Molecular Formula C₇H₆BrNO₃ [1]

Molecular Weight 232.03 g/mol [3]

Appearance
Off-white to light brown

crystalline powder
N/A

Melting Point 181-183 °C [1]

Boiling Point
346.4 °C at 760 mmHg

(Predicted)
[1]

Storage
Keep Cold, Store in a dry, well-

ventilated place
[1][4]

Safety and Handling Protocol
Methyl 5-bromo-2-hydroxynicotinate is classified as harmful and an irritant. Adherence to

strict safety protocols is mandatory.

Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin.

It causes serious eye and skin irritation and may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety goggles with side shields.[5] All manipulations should be performed

within a certified chemical fume hood to avoid inhalation of dust or fumes.

Handling: Avoid generating dust. Use only in a well-ventilated area.[4] Wash hands

thoroughly after handling and before eating, drinking, or smoking.[6]

First Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing.[4]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[4]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison

control center immediately.[7]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Core Reactivity and Synthetic Strategy
The synthetic utility of Methyl 5-bromo-2-hydroxynicotinate stems from its distinct reactive

sites, which can be addressed selectively. The bromine atom is the primary electrophilic center

for palladium-catalyzed cross-coupling reactions. The 2-hydroxy/pyridone tautomerism

influences the ring's electronics and provides a site for O-alkylation, while the ester can be

hydrolyzed or converted to an amide.

Diagram 1: Key reactive sites on Methyl 5-bromo-2-hydroxynicotinate.

Key Synthetic Transformations: Detailed Protocols
The following protocols are foundational for elaborating the core scaffold. They are based on

established methodologies for similar substrates and should be optimized for specific reaction

partners.[8][9]

Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of

diverse aryl or heteroaryl moieties.

Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an

organoboron species (boronic acid or ester) in the presence of a base. The catalytic cycle

involves oxidative addition, transmetalation, and reductive elimination.[8]
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Diagram 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:
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Reagent M.W. Stoichiometry Example Amount

Methyl 5-bromo-2-

hydroxynicotinate
232.03 1.0 equiv 232 mg (1.0 mmol)

Arylboronic Acid Variable 1.2-1.5 equiv 1.2-1.5 mmol

Pd(PPh₃)₄ 1155.56 3-5 mol% 35-58 mg

K₂CO₃ or Cs₂CO₃ 138.21 2-3 equiv 276-415 mg

Solvent

(Dioxane/H₂O, 4:1)
- - 5 mL

Step-by-Step Protocol:

To a flame-dried Schlenk flask, add Methyl 5-bromo-2-hydroxynicotinate (1.0 equiv),

the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[10]

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3

mol%).[11]

Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL H₂O) via syringe.

Heat the reaction mixture to 90 °C with vigorous stirring.

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Rationale & Troubleshooting:

Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more

challenging or sterically hindered substrates, consider using a more active catalyst

system, such as Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos.[8]

Base Selection: Carbonates are standard; cesium carbonate (Cs₂CO₃) is more soluble

and often provides better results for less reactive substrates.

Troubleshooting: Low yield may be due to catalyst deactivation (ensure degassing is

thorough) or poor solubility. If starting material remains, consider increasing the

temperature or switching to a higher-boiling solvent like DMF. Formation of a homocoupled

boronic acid byproduct suggests the presence of oxygen.

Protocol: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, a critical step in synthesizing many bioactive

amines.

Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand and a

strong, non-nucleophilic base, facilitates the coupling of an aryl halide with a primary or

secondary amine.

Materials:

Reagent Stoichiometry

Methyl 5-bromo-2-hydroxynicotinate 1.0 equiv

Amine (e.g., Morpholine) 1.2 equiv

Pd₂(dba)₃ 2 mol%

XPhos or BINAP 4-5 mol%

Sodium tert-butoxide (NaOtBu) 1.4 equiv

Anhydrous Toluene -
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Step-by-Step Protocol:

In a glovebox or under a strict inert atmosphere, add Methyl 5-bromo-2-
hydroxynicotinate (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the

phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv) to a dry sealed

tube.[9]

Add anhydrous toluene, followed by the amine (1.2 equiv).

Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.

Monitor the reaction by TLC or LC-MS.

After completion (typically 6-24 hours), cool the reaction to room temperature.

Carefully quench the reaction by adding saturated aqueous NH₄Cl.

Dilute with ethyl acetate and wash with water and brine.

Dry the organic layer, concentrate, and purify by column chromatography.

Rationale & Troubleshooting:

Ligand is Key: The choice of phosphine ligand is critical for successful Buchwald-Hartwig

amination. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required to

promote the reductive elimination step.

Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is

common, but LHMDS or K₃PO₄ can also be effective. The base is sensitive to moisture, so

anhydrous conditions are paramount.

Troubleshooting: Failure of the reaction is often due to oxygen or moisture poisoning the

catalyst or reacting with the base. Ensure all reagents and solvents are scrupulously dry. If

hydrodebromination (replacement of Br with H) is observed, it may indicate a problem with

the catalytic cycle; screening different ligands is the best approach.

Multi-Step Synthesis: A Conceptual Pathway
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To illustrate the power of this building block, consider a hypothetical pathway to a kinase

inhibitor-like scaffold. This involves sequential application of the core reactions.

Methyl 5-bromo-2-
hydroxynicotinate

Step 1: Suzuki Coupling
(Adds Aryl Group)

Arylboronic Acid,
Pd(PPh₃)₄, K₂CO₃

Intermediate 1
(5-Aryl-2-hydroxy-

nicotinate)

Step 2: Ester Hydrolysis
(NaOH, H₂O/MeOH)

Intermediate 2
(5-Aryl-2-hydroxy-

niconitic Acid)

Step 3: Amide Coupling
(Amine, HATU/EDC) Final Bioactive Scaffold

Click to download full resolution via product page

Diagram 3: Conceptual multi-step synthesis of a bioactive scaffold.

This pathway demonstrates how C-C, C-O, and C-N bonds can be systematically formed

around the pyridine core, starting from a single, versatile reagent. The initial Suzuki coupling

installs a key recognition element for a hypothetical protein target. Subsequent hydrolysis of

the ester unmasks a carboxylic acid, which is then coupled with an amine to introduce another

point of diversity and potential hydrogen bonding interactions, common features in kinase

inhibitors.

Conclusion
Methyl 5-bromo-2-hydroxynicotinate is a powerful and economically viable starting material

for the synthesis of complex, biologically relevant molecules. Its well-defined reactive sites

allow for selective and high-yielding transformations through robust and scalable protocols like

the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By mastering these core

reactions, researchers can rapidly access a vast chemical space, accelerating the discovery

and development of next-generation therapeutics.

References
Al-Hussain, S. A., et al. "Synthesis of Biologically Active Molecules through Multicomponent
Reactions." Molecules, 2022. [Link]
Mátravölgyi, B. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the
Modified Mannich Reaction." Molecules, 2022. [Link]
Chan, E., et al. "The discovery of two lead series of PRMT5/MTA inhibitors from five
fragment hits." RSC Medicinal Chemistry, 2022. [Link]
MDPI, "Special Issue : Synthesis of Bioactive Compounds." Molecules. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b038631?utm_src=pdf-body-img
https://www.benchchem.com/product/b038631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E,
2012. [Link]
ResearchGate, "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine". [Link]
MDPI, "Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal
Chemistry." Molecules. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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